molecular formula C9H17ClFN B8050036 5-Fluorobicyclo[3.2.2]nonan-1-amine hydrochloride

5-Fluorobicyclo[3.2.2]nonan-1-amine hydrochloride

Cat. No.: B8050036
M. Wt: 193.69 g/mol
InChI Key: BLPMFLKGIHQWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluorobicyclo[3.2.2]nonan-1-amine hydrochloride is a chemical compound with the molecular formula C₉H₁₇ClFN. It is a bicyclic amine derivative that contains a fluorine atom and is often used in various scientific research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorobicyclo[3.2.2]nonan-1-amine hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the construction of the bicyclo[3.2.2]nonane framework. This can be achieved through various cyclization reactions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Amination: The amine group is introduced through amination reactions, typically using ammonia or amine derivatives.

    Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Fluorobicyclo[3.2.2]nonan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluorobicyclo[3.2.2]nonan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluorobicyclo[3.2.2]nonan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluorobicyclo[3.2.2]nonan-1-amine hydrochloride is unique due to its specific bicyclic structure and the presence of both fluorine and amine groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

5-fluorobicyclo[3.2.2]nonan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FN.ClH/c10-8-2-1-3-9(11,6-4-8)7-5-8;/h1-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPMFLKGIHQWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1)(CC2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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